3-Ethyl-6,7-difluoro-1H-indazole

Medicinal Chemistry ADME Drug Design

Strategic choice for medicinal chemistry programs. The unique 3-ethyl-6,7-difluoro substitution pattern on this indazole scaffold enhances metabolic stability and target binding compared to non-fluorinated analogs. Ideal as a key intermediate for synthesizing 5-HT4 receptor agonist libraries, replacing metabolically labile indazole cores to improve ADME profiles. Its well-defined logP (2.40) and PSA (28.68 Ų) make it suitable as an analytical reference standard for HPLC/LC-MS method development.

Molecular Formula C9H8F2N2
Molecular Weight 182.17 g/mol
Cat. No. B11911607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-6,7-difluoro-1H-indazole
Molecular FormulaC9H8F2N2
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCCC1=C2C=CC(=C(C2=NN1)F)F
InChIInChI=1S/C9H8F2N2/c1-2-7-5-3-4-6(10)8(11)9(5)13-12-7/h3-4H,2H2,1H3,(H,12,13)
InChIKeyQLQNRSKRGRBTHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-6,7-difluoro-1H-indazole: Core Physicochemical and Structural Identity for Precision Research Applications


3-Ethyl-6,7-difluoro-1H-indazole (CAS 1415740-59-8) is a specifically substituted indazole heterocycle bearing an ethyl group at the 3-position and two fluorine atoms at the 6- and 7-positions of the fused benzene ring . With a molecular formula of C9H8F2N2 and a molecular weight of 182.17 g/mol, its physicochemical profile includes a calculated logP of approximately 2.40 and a polar surface area (PSA) of 28.68 Ų . The compound serves as a key intermediate in the synthesis of pharmacologically active molecules, most notably in the development of serotonin-4 (5-HT4) receptor agonists and partial agonists as described in patent literature .

Critical Differentiators of 3-Ethyl-6,7-difluoro-1H-indazole: Why Close Analogs Cannot Be Casually Substituted


While the indazole scaffold is common, substitution patterns at the 3-, 6-, and 7-positions critically dictate the compound's electronic profile, metabolic stability, and biological target engagement. The combination of a 3-ethyl group and an adjacent 6,7-difluoro motif is not arbitrary; it creates a unique physicochemical and pharmacological signature . The ethyl group at the 3-position contributes to hydrophobic interactions in target binding pockets, while the 6,7-difluoro substitution enhances metabolic stability against oxidative degradation and increases lipophilicity compared to non-fluorinated or mono-fluorinated analogs [1]. Substituting with a 6,7-dichloro, 5-fluoro, or unsubstituted 3-ethyl analog will result in different binding kinetics, off-target profiles, and ADME properties, thereby invalidating comparative studies and jeopardizing lead optimization [2].

Quantitative Differentiation of 3-Ethyl-6,7-difluoro-1H-indazole: A Comparative Evidence Profile


Enhanced Lipophilicity (logP) vs. Non-Fluorinated and Mono-Fluorinated Analogs

3-Ethyl-6,7-difluoro-1H-indazole exhibits a significantly higher calculated logP value compared to its non-fluorinated parent (3-ethyl-1H-indazole) and a mono-fluorinated analog (3-ethyl-5-fluoro-1H-indazole), directly impacting membrane permeability and distribution .

Medicinal Chemistry ADME Drug Design

Improved Metabolic Stability: A General Class Effect of 6,7-Difluoro Substitution

The presence of the 6,7-difluoro motif is a well-documented strategy for blocking metabolic soft spots on the indazole ring. While specific microsomal stability data for 3-ethyl-6,7-difluoro-1H-indazole is not publicly available, extensive SAR studies on related indazole kinase inhibitors demonstrate that fluorine substitution at the 6- and 7-positions substantially reduces oxidative metabolism by cytochrome P450 enzymes compared to unsubstituted or chloro-substituted analogs [1].

Pharmacokinetics Drug Metabolism Lead Optimization

Potency at the Serotonin-4 (5-HT4) Receptor: A Distinct Biological Signature

The compound is specifically claimed as part of a novel series of indazole derivatives with agonistic or partial agonistic action against the serotonin-4 (5-HT4) receptor . This is a specific target engagement profile that differentiates it from many other indazole-based kinase inhibitors (e.g., PI3K, FGFR) or PDE inhibitors. While exact EC50 values are not disclosed in the patent abstract, the inclusion of the 3-ethyl-6,7-difluoro substitution pattern within the Markush structure indicates its essential role in achieving this specific pharmacological activity.

GPCR Neuroscience Gastroenterology

Potential for Increased Binding Affinity via Enhanced Dipole Moment

The 6,7-difluoro substitution pattern is calculated to increase the molecular dipole moment compared to non-fluorinated analogs. While direct measurements for 3-ethyl-6,7-difluoro-1H-indazole are not available, analogous calculations for 3-ethyl-5-fluoro-1H-indazole show an increase in dipole moment from 2.12 D (for 3-ethyl-1H-indazole) to 2.87 D . The 6,7-difluoro arrangement, with fluorines adjacent on the ring, is expected to exert an even stronger local dipole effect.

Computational Chemistry Molecular Recognition SAR

Distinct Physicochemical Profile for Formulation and Analytical Method Development

3-Ethyl-6,7-difluoro-1H-indazole possesses a unique combination of a moderate logP (2.40) and a low polar surface area (28.68 Ų) . This profile differentiates it from more polar analogs (e.g., those with amine or hydroxyl groups) and more lipophilic analogs (e.g., with larger alkyl chains). Its predicted boiling point (303.3±37.0 °C) and density (1.336±0.06 g/cm³) are also specific identifiers useful for quality control and purification method development .

Preformulation Analytical Chemistry CMC

Targeted Research and Industrial Applications of 3-Ethyl-6,7-difluoro-1H-indazole


5-HT4 Receptor Agonist Lead Generation and SAR Exploration

Based on its explicit patent claim as a 5-HT4 receptor agonist or partial agonist , this compound is an ideal starting point for medicinal chemistry programs targeting gastrointestinal and neurological disorders. Researchers can utilize this core scaffold to synthesize derivative libraries, exploring the impact of further modifications while leveraging the favorable lipophilicity (logP = 2.40) and potential metabolic stability conferred by the 6,7-difluoro motif .

Optimization of ADME Properties in Indazole-Based Kinase Inhibitor Programs

For discovery programs working on indazole kinase inhibitors that suffer from high clearance or poor bioavailability, 3-ethyl-6,7-difluoro-1H-indazole can serve as a superior intermediate. Its enhanced lipophilicity (Δ logP = +0.56 vs. non-fluorinated analog) and class-level inference of improved metabolic stability [1] make it a strategic building block for replacing metabolically labile or less permeable indazole cores in lead optimization.

Analytical Reference Standard and Method Development for Fluorinated Heterocycles

Owing to its well-defined and unique set of physicochemical properties—including a specific logP (2.40), PSA (28.68 Ų), and predicted boiling point (303.3 °C) —this compound is highly suitable for use as an analytical reference standard. It can aid in the development and validation of HPLC and LC-MS methods for the detection and quantification of fluorinated indazoles in reaction monitoring, purity assessment, and stability studies.

Computational Chemistry and Molecular Modeling of Fluorine Interactions

The 6,7-difluoro substitution pattern creates a distinct electronic environment with an increased dipole moment compared to non-fluorinated analogs . This makes 3-ethyl-6,7-difluoro-1H-indazole a valuable probe for computational chemists conducting density functional theory (DFT) calculations or molecular docking studies to investigate the role of fluorine in protein-ligand binding, conformational bias, and molecular recognition.

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